rac-tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
rac-tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a hydroxymethyl group, and a tert-butyl ester group attached to a piperidine ring. The stereochemistry of the compound is defined by the (3R,5S) configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines or 1,5-diketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or paraformaldehyde in the presence of a base.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
rac-tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (3R,5S)-3-(hydroxymethyl)-5-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(chloromethyl)piperidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
rac-tert-butyl (3R,5S)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development and materials science.
Properties
Molecular Formula |
C12H20F3NO3 |
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Molecular Weight |
283.29 g/mol |
IUPAC Name |
tert-butyl (3S,5R)-3-(hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-5-8(7-17)4-9(6-16)12(13,14)15/h8-9,17H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
RSNIWCDMNXQZOJ-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)C(F)(F)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(F)(F)F)CO |
Origin of Product |
United States |
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